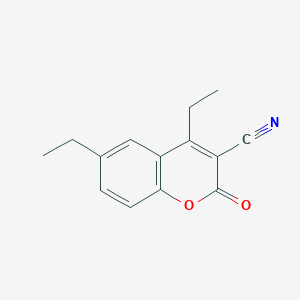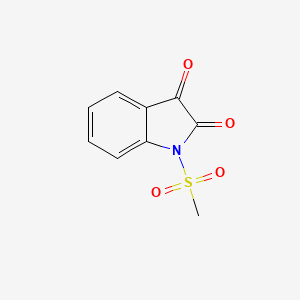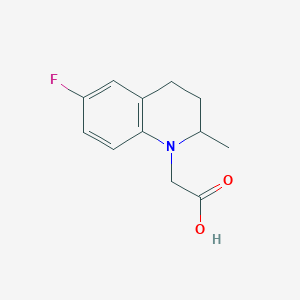
N-Cyclohexyl-1,8-naphthyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ciclohexil-1,8-naftiridin-2-amina: es un compuesto heterocíclico que pertenece a la clase de las 1,8-naftiridinas. Este compuesto se caracteriza por la presencia de un grupo ciclohexil unido al átomo de nitrógeno en la segunda posición del anillo de 1,8-naftiridina. La estructura de este compuesto confiere propiedades químicas y físicas únicas, lo que lo convierte en un compuesto de interés en varios campos de la investigación científica y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Reacciones multicomponente: Uno de los métodos eficientes para sintetizar 1,8-naftiridinas involucra reacciones multicomponente.
Enfoque de Friedländer: Este método involucra la ciclización de derivados de 2-aminopiridina con compuestos carbonílicos en condiciones ácidas o básicas para formar el núcleo de naftiridina.
Síntesis catalizada por metales: Los catalizadores metálicos de transición, como el paladio o el cobre, pueden facilitar la formación de 1,8-naftiridinas a través de diversas reacciones de acoplamiento.
Métodos de producción industrial: La producción industrial de N-Ciclohexil-1,8-naftiridin-2-amina generalmente involucra reacciones multicomponente a gran escala o procesos catalizados por metales, optimizados para un alto rendimiento y pureza. La elección del método depende de factores como el costo, la disponibilidad de los materiales de partida y las especificaciones del producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: N-Ciclohexil-1,8-naftiridin-2-amina puede sufrir reacciones de oxidación, a menudo facilitadas por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales en el anillo de naftiridina son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio e hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, tioles y haluros en condiciones apropiadas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos de naftiridina, mientras que la reducción puede producir varios derivados reducidos del anillo de naftiridina.
Aplicaciones Científicas De Investigación
Química: N-Ciclohexil-1,8-naftiridin-2-amina se utiliza como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos materiales.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como ligando en ensayos bioquímicos. Puede interactuar con diversas biomoléculas, lo que lo hace útil en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina: El compuesto ha mostrado promesa en la química medicinal como un posible agente terapéutico. Sus derivados se están investigando por sus propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: En el sector industrial, N-Ciclohexil-1,8-naftiridin-2-amina se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones en la ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción de N-Ciclohexil-1,8-naftiridin-2-amina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares:
1,8-Naftiridina: El compuesto padre de N-Ciclohexil-1,8-naftiridin-2-amina, sin el grupo ciclohexil.
2-Amino-1,8-naftiridina: Un derivado con un grupo amino en la segunda posición.
Gemifloxacina: Un antibiótico fluoroquinolónico que contiene el núcleo de 1,8-naftiridina.
Singularidad: N-Ciclohexil-1,8-naftiridin-2-amina es única debido a la presencia del grupo ciclohexil, que imparte propiedades químicas y físicas distintas. Esta modificación puede mejorar la estabilidad, reactividad y actividad biológica del compuesto en comparación con sus análogos.
Propiedades
Número CAS |
87535-62-4 |
|---|---|
Fórmula molecular |
C14H17N3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N-cyclohexyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H17N3/c1-2-6-12(7-3-1)16-13-9-8-11-5-4-10-15-14(11)17-13/h4-5,8-10,12H,1-3,6-7H2,(H,15,16,17) |
Clave InChI |
SDXQLTVAHSTUEW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=NC3=C(C=CC=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)




![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)




